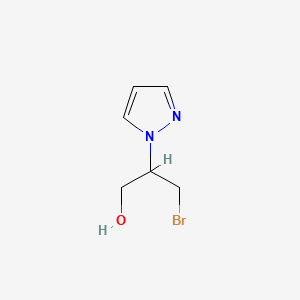
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol is a chemical compound that features a bromine atom, a pyrazole ring, and a hydroxyl group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-bromo-1-propanol with 1H-pyrazole under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromo-1-propanol reacts with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-one.
Reduction: Formation of 2-(1H-pyrazol-1-yl)propan-1-ol.
Substitution: Formation of 3-azido-2-(1H-pyrazol-1-yl)propan-1-ol or 3-thio-2-(1H-pyrazol-1-yl)propan-1-ol.
科学研究应用
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and pyrazole ring are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with biological targets.
相似化合物的比较
Similar Compounds
3-bromo-1-(1H-pyrazol-1-yl)propan-1-ol: Similar structure but with different substitution patterns.
2-(1H-pyrazol-1-yl)propan-1-ol: Lacks the bromine atom.
3-chloro-2-(1H-pyrazol-1-yl)propan-1-ol: Chlorine atom instead of bromine.
Uniqueness
3-bromo-2-(1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC 名称 |
3-bromo-2-pyrazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C6H9BrN2O/c7-4-6(5-10)9-3-1-2-8-9/h1-3,6,10H,4-5H2 |
InChI 键 |
NHSSEQBZECNGAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C(CO)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
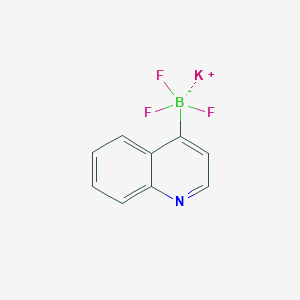
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
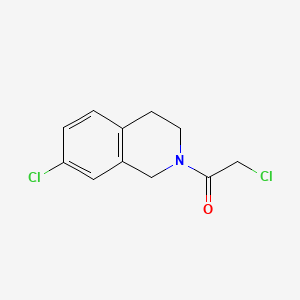
![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)
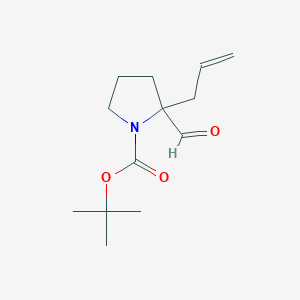
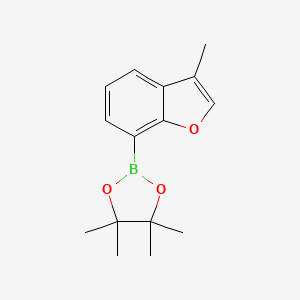
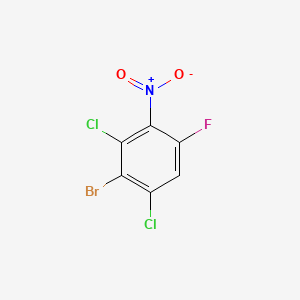
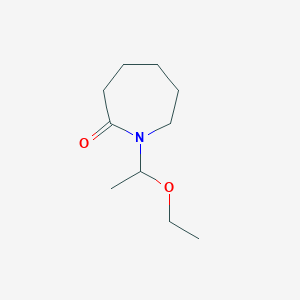
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)

![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)

